molecular formula C12H11NO4 B12483654 (2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid

(2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B12483654
M. Wt: 233.22 g/mol
InChI Key: YYXORIWGLJYIAI-UHFFFAOYSA-N
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Description

(2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid: is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 3-acetylphenyl isocyanate with acrylic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining product quality and yield. The use of automated systems also helps in minimizing human error and ensuring consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby altering the pathway’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of both an aromatic ring and a carbamoyl group

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4-(3-acetylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H11NO4/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)

InChI Key

YYXORIWGLJYIAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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